Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of thioformamide with bromoacetopropanol or y,y-dichloro-y,ydiacetodipropyl ether . Another method includes the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S3/c1-4-9(22-14-15-6-7-21-14)11(18)17-13-16-8(3)10(23-13)12(19)20-5-2/h9H,4-7H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJULVVIFOWGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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